1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone
CAS No.: 205756-56-5
Cat. No.: VC7857211
Molecular Formula: C8H5F4NO
Molecular Weight: 207.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205756-56-5 |
|---|---|
| Molecular Formula | C8H5F4NO |
| Molecular Weight | 207.12 |
| IUPAC Name | 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C8H5F4NO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H,13H2 |
| Standard InChI Key | IXFZZYQHXMHEET-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Core Structural Features
1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone consists of a benzene ring substituted with an amino group (-NH₂) at the 2-position, a fluorine atom at the 6-position, and a trifluoroethanone (-COCF₃) group at the 1-position (Figure 1). The electron-withdrawing effects of the fluorine atoms and the ketone moiety create a polarized molecular framework, influencing its solubility and reactivity .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 205756-56-5 |
| Molecular Formula | C₈H₅F₄NO |
| Molecular Weight | 207.12 g/mol |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N |
| InChI Key | IXFZZYQHXMHEET-UHFFFAOYSA-N |
| Topological Polar Surface Area | 43.1 Ų |
The compound’s planar aromatic ring system and hydrogen-bonding capacity (via the amino group) enable interactions with biological targets and synthetic substrates .
Synthesis and Production Methods
Synthetic Routes
While no explicit synthesis protocols for the 6-fluoro isomer are documented in available literature, analogous methods for related fluorophenyl trifluoroethanones suggest plausible pathways. For example, 1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1448858-55-6) is synthesized via Friedel-Crafts acylation of fluorinated aniline derivatives with trifluoroacetic anhydride under catalytic conditions . Applying similar methodology to 2-amino-6-fluorobenzaldehyde or 2-amino-6-fluorobenzoic acid derivatives could yield the target compound, with regioselectivity controlled by directing groups.
Industrial-Scale Considerations
Industrial production would require optimization of:
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Temperature control: To prevent decomposition of the thermally labile trifluoroethanone group.
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Purification techniques: Chromatography or recrystallization to achieve >95% purity, as demanded for pharmaceutical intermediates .
Chemical Reactivity and Reaction Mechanisms
Functional Group Reactivity
The compound’s reactivity is dominated by three key sites:
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Amino group: Participates in nucleophilic substitutions (e.g., diazotization, acylation) to form amides or imines .
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Trifluoroethanone moiety: Undergoes nucleophilic additions at the carbonyl carbon, though electron-withdrawing fluorine atoms reduce electrophilicity compared to non-fluorinated ketones.
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Aromatic ring: Fluorine’s meta-directing effects favor electrophilic substitution at the 4-position, while the amino group activates the ring toward ortho/para attacks .
Representative Reactions
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Oxidation: Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the amino group may convert to a nitro group, though this risks over-oxidation of the ketone.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanol.
These data suggest the 6-fluoro isomer merits evaluation in analogous assays.
Material Science Applications
Fluorinated Polymer Synthesis
The compound’s trifluoromethyl group enhances hydrophobicity and thermal stability, making it a candidate monomer for:
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High-performance coatings: Resistant to solvents and UV degradation.
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Dielectric materials: Low-k insulators for microelectronics .
Challenges in Polymerization
Steric hindrance from the amino and trifluoroethanone groups may limit reactivity in step-growth polymerization, necessitating tailored catalysts or protecting group strategies.
Comparative Analysis with Structural Isomers
Positional Isomerism Effects
Substituting fluorine at the 3-, 5-, or 6-position alters electronic distribution and intermolecular interactions:
Table 3: Isomer Comparison
| Property | 6-Fluoro Isomer (This Compound) | 3-Fluoro Isomer | 5-Fluoro Isomer |
|---|---|---|---|
| LogP | 2.73 | 2.81 | 2.68 |
| Melting Point | Not reported | 98–100°C | 102–104°C |
| Aqueous Solubility | Low | Moderate | Low |
The 6-fluoro isomer’s lower LogP compared to the 3-fluoro analog suggests improved membrane permeability, advantageous for drug delivery .
Future Research Directions
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Synthetic optimization: Develop regioselective routes to improve yields beyond current analog-based estimates (~40–60%) .
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Pharmacological profiling: Screen against cancer cell lines and neurological targets to validate hypothesized activities.
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Polymer chemistry: Explore copolymerization with fluorinated alkenes to enhance material properties.
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